molecular formula C7H6Br2O2S B1302810 1,2-Dibromo-4-(methylsulfonyl)benzene CAS No. 849035-70-7

1,2-Dibromo-4-(methylsulfonyl)benzene

Cat. No.: B1302810
CAS No.: 849035-70-7
M. Wt: 314 g/mol
InChI Key: JGENMUVSNPGICT-UHFFFAOYSA-N
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Description

Significance of Aryl Bromides in Organic Synthesis

Aryl bromides are organic compounds where a bromine atom is directly attached to an aromatic ring. fiveable.me They are of paramount importance in organic synthesis, primarily serving as versatile building blocks for the construction of more complex molecules. acs.org Their significance stems from the unique reactivity of the carbon-bromine (C-Br) bond, which allows for a wide range of chemical transformations. acs.org

One of the most prominent applications of aryl bromides is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.orgwisdomlib.org In these reactions, the C-Br bond can be selectively activated by a metal catalyst (typically palladium-based), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This capability has revolutionized the synthesis of biaryl compounds, pharmaceuticals, and organic materials. acs.org

Furthermore, the bromine atom in aryl bromides is a good leaving group, making them suitable substrates for nucleophilic aromatic substitution (SNA) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. fiveable.me Aryl bromides can also be converted into organometallic reagents, such as Grignard reagents (arylmagnesium bromides) or aryllithium compounds, by reacting with magnesium or lithium metal, respectively. wikipedia.org These reagents act as sources of aryl anions, which are powerful nucleophiles for forming new carbon-carbon bonds. wikipedia.org The balance of reactivity and stability makes aryl bromides indispensable tools for synthetic organic chemists. acs.org

Role of the Methylsulfonyl Group in Aromatic Systems

The methylsulfonyl (-SO₂CH₃) group is a strongly electron-withdrawing substituent. When attached to an aromatic ring, it significantly decreases the electron density of the ring through both inductive and resonance effects. This electronic influence has several important consequences for the reactivity and properties of the aromatic system.

The powerful electron-withdrawing nature of the methylsulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. It directs incoming electrophiles primarily to the meta-position. This directing effect is a key consideration in the strategic synthesis of polysubstituted aromatic compounds. libretexts.org

In medicinal chemistry, the methylsulfonyl group is a valuable functional group used to enhance the drug-like properties of molecules. namiki-s.co.jp It can increase solubility, act as a hydrogen bond acceptor, and improve metabolic stability, making it a common motif in the structures of marketed drugs and clinical candidates. namiki-s.co.jp Additionally, sulfonyl groups can be employed as reversible "blocking groups" in organic synthesis. masterorganicchemistry.com By temporarily occupying a specific position on an aromatic ring (often the para position), a sulfonyl group can direct subsequent substitutions to other positions, such as the ortho position. masterorganicchemistry.com The sulfonyl group can later be removed under acidic conditions, providing a strategic route to otherwise difficult-to-access substitution patterns. masterorganicchemistry.com

Overview of 1,2-Dibromo-4-(methylsulfonyl)benzene within Advanced Organic Chemistry

This compound is a polysubstituted aromatic compound that integrates the key features of both aryl bromides and sulfonyl-containing aromatics. Its structure, featuring two adjacent bromine atoms and a methylsulfonyl group at the para position relative to one of the bromines, makes it a highly functionalized and potentially versatile building block in advanced organic synthesis.

The presence of two bromine atoms offers multiple sites for sequential and selective cross-coupling reactions, allowing for the controlled introduction of different substituents to build complex molecular architectures. The ortho-dibromo arrangement can be a precursor to benzyne intermediates or used to construct fused ring systems. The strong deactivating effect of the methylsulfonyl group influences the reactivity of the C-Br bonds and the aromatic ring itself. This interplay of functional groups provides a unique platform for exploring novel chemical transformations and synthesizing new target molecules.

Below are some of the key chemical properties of this compound:

PropertyValue
CAS Number 849035-70-7
Molecular Formula C₇H₆Br₂O₂S
Molecular Weight 314.00 g/mol
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)Br)Br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGENMUVSNPGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375518
Record name 1,2-Dibromo-4-(methanesulfonyl)benzene
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Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-70-7
Record name 1,2-Dibromo-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-4-(methanesulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Dibromo 4 Methylsulfonyl Benzene

Strategies for Installing Bromine Substituents on the Aromatic Ring

The formation of the specific 1,2-dibromo (or ortho-dibromo) substitution pattern on the benzene (B151609) ring is a foundational aspect of synthesizing the target compound. The electronic properties of existing substituents guide the position of incoming brominating agents, necessitating carefully planned synthetic sequences.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is the fundamental mechanism for introducing bromine onto a benzene ring. achemblock.com This reaction involves the attack of the electron-rich aromatic ring on a potent electrophile, typically Br⁺. To generate a sufficiently strong electrophile from molecular bromine (Br₂), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is required. google.com The catalyst polarizes the Br-Br bond, activating it for attack by the benzene ring.

The reaction proceeds via a two-step mechanism:

Formation of the Arenium Ion: The aromatic ring's π-electrons attack the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. achemblock.com

Re-aromatization: A base, typically FeBr₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new bromine substituent, restoring the ring's aromaticity and yielding the brominated product. acs.org

Alternative brominating agents can also be employed, such as N-Bromosuccinimide (NBS), which is often used in the presence of an acid catalyst for brominating aromatic compounds. chemicalbook.com Another approach involves the in-situ generation of bromodimethylsulfonium bromide, which serves as a milder and more selective brominating reagent compared to elemental bromine. rsc.orgorganic-chemistry.org

In the context of synthesizing 1,2-Dibromo-4-(methylsulfonyl)benzene, direct double bromination of a monosubstituted precursor is challenging due to directing group effects. For instance, starting with phenyl methyl sulfone would lead to bromination primarily at the meta positions (C3 and C5), not the desired ortho positions. Therefore, electrophilic bromination is typically used to add a single bromine to a strategically chosen precursor.

Sequential Halogenation Techniques

Achieving the 1,2-dibromo arrangement often requires a sequential approach where the two bromine atoms are introduced in separate, controlled steps. This strategy overcomes the limitations of directing group effects in a single-step dibromination. A powerful technique for this purpose involves the use of Sandmeyer-type reactions on substituted anilines.

A plausible sequence to obtain a 1,2-dibrominated precursor could be:

Start with a precursor like 2-bromoaniline (B46623).

The amino group (-NH₂) is a strong activating, ortho, para-director. Electrophilic bromination of 2-bromoaniline would be directed to the position para to the amino group, yielding 2,4-dibromoaniline.

The amino group can then be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr).

The resulting diazonium salt can be subsequently replaced with a third bromine atom via a Sandmeyer reaction using copper(I) bromide (CuBr), yielding 1,2,4-tribromobenzene. While not the direct precursor, this illustrates how diazotization allows for substitution patterns not achievable through direct electrophilic substitution.

For the target molecule, a more direct precursor like 1,2-dibromobenzene (B107964) is often synthesized from 2-bromoaniline or 3-bromoaniline (B18343) via diazotization followed by a Sandmeyer reaction to install the second bromine atom in the desired ortho position.

Incorporation of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strongly electron-withdrawing moiety. Its introduction onto the dibrominated aromatic ring is a key final step in many synthetic routes.

Sulfonylation Reactions on Brominated Aromatic Precursors

One approach is to directly sulfonylate the 1,2-dibromobenzene precursor. This can be achieved through several methods, although they can be challenging due to the deactivated nature of the dibrominated ring.

Friedel-Crafts Sulfonylation: This method involves reacting 1,2-dibromobenzene with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a strong Lewis acid catalyst like AlCl₃. The reaction introduces the -SO₂CH₃ group directly. However, Friedel-Crafts reactions are often inefficient on strongly deactivated substrates.

Sandmeyer-type Sulfonyl Chlorination: A more modern and efficient method involves a Sandmeyer-type reaction starting from an aniline (B41778) precursor. For instance, 3,4-dibromoaniline (B1580990) can be converted to its diazonium salt, which is then reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst to form 3,4-dibromobenzenesulfonyl chloride. This intermediate can then be reacted with a methylating agent.

Oxidation Pathways for Methylthio-Substituted Intermediates

The most common and reliable method for synthesizing aryl methyl sulfones is the oxidation of the corresponding aryl methyl sulfide (B99878) (thioether). This pathway involves first synthesizing the precursor 1,2-dibromo-4-(methylthio)benzene, followed by a straightforward oxidation step. The sulfur atom of the methylthio group (-SCH₃) is readily oxidized to the sulfone (-SO₂CH₃) state.

This transformation is highly efficient and can be accomplished using a variety of oxidizing agents. The choice of oxidant depends on factors such as substrate tolerance, cost, and desired reaction conditions. The reaction typically proceeds through a sulfoxide (B87167) intermediate, which is further oxidized to the sulfone.

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentAbbreviationTypical ConditionsNotes
Hydrogen PeroxideH₂O₂Acetic acid (solvent), Room temp. to refluxA common, inexpensive, and environmentally benign oxidant. Often requires acidic or basic catalysis.
meta-Chloroperoxybenzoic acidm-CPBADichloromethane (DCM) or Chloroform (CHCl₃), 0°C to Room temp.Highly effective and selective. The reaction can often be stopped at the sulfoxide stage with one equivalent. Two or more equivalents drive the reaction to the sulfone. organic-chemistry.org
Potassium PermanganateKMnO₄Aqueous acetone (B3395972) or acetic acid, Room temp.A very strong oxidant that can sometimes lead to over-oxidation or side reactions if not controlled carefully.
Potassium PeroxymonosulfateOxone®Methanol (B129727)/Water, Room temp.A versatile and stable solid oxidant that works well for a wide range of sulfides.

Precursor Synthesis and Intermediate Transformations

A highly plausible synthetic route starts from the commercially available 3,4-dibromoaniline. This pathway utilizes a diazotization reaction to replace the amino group with the methylthio moiety, followed by the final oxidation.

Table 2: Proposed Synthetic Pathway for this compound

StepTransformationStarting MaterialReagentsIntermediate/Product
1Diazotization of Amine3,4-DibromoanilineSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5°C3,4-Dibromobenzenediazonium chloride
2Introduction of Methylthio Group3,4-Dibromobenzenediazonium chlorideSodium methyl thiolate (NaSCH₃) or Potassium ethyl xanthate followed by hydrolysis and methylation (e.g., DMS or CH₃I)1,2-Dibromo-4-(methylthio)benzene
3Oxidation of Sulfide to Sulfone1,2-Dibromo-4-(methylthio)benzeneHydrogen Peroxide (H₂O₂), Acetic Acid (CH₃COOH)This compound

This route is advantageous because it establishes the correct 1,2-dibromo substitution pattern from the start and uses robust, well-established chemical transformations—diazotization and sulfide oxidation—to complete the synthesis.

Synthesis of Halogenated Benzenes as Starting Materials

The creation of polysubstituted benzene derivatives, such as this compound, typically begins with the strategic introduction of halogen atoms onto an aromatic ring. The primary method for this transformation is electrophilic aromatic substitution. libretexts.org In this type of reaction, a bromine atom acts as an electrophile, replacing a hydrogen atom on the benzene ring.

The choice of brominating agent and catalyst is critical and depends on the desired substitution pattern and the reactivity of the starting material. For non-activated benzene rings, a combination of molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is commonly employed. libretexts.org The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the substitution.

For more activated rings or when milder conditions are required, other brominating agents can be used. N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source of electrophilic bromine, often used in the presence of an acid catalyst. researchgate.net Another method involves the use of reagents like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃), which can offer advantages in terms of handling and selectivity. rsc.org The synthesis of a dibromo-substituted benzene requires careful control of stoichiometry and reaction conditions to achieve the desired 1,2-dibromo pattern, which can be influenced by the directing effects of other substituents already present on the ring. libretexts.org

Table 1: Common Bromination Methods for Aromatic Rings

Reagent/Catalyst Typical Substrate Key Features
Br₂ / FeBr₃ Benzene, Toluene Standard method for non-activated or weakly activated rings. libretexts.org
N-Bromosuccinimide (NBS) Activated Arenes, Phenols Milder alternative to Br₂, useful for specific applications. researchgate.net
Tetrabutylammonium tribromide (Bu₄NBr₃) Benzoic Acids Solid, stable source of bromine, can offer high selectivity. rsc.org

Derivatization of Methylthio-Containing Aromatics

A common and efficient strategy for synthesizing aryl sulfones involves the oxidation of the corresponding aryl thioether (sulfide). nih.gov In this context, a precursor molecule, 1,2-dibromo-4-(methylthio)benzene, would be oxidized to form the target compound, this compound. The sulfur atom in the methylthio group (-SCH₃) is oxidized from a +2 to a +6 oxidation state in the methylsulfonyl group (-SO₂CH₃).

This transformation can be accomplished using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for control over the oxidation process, enabling the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org

Commonly used oxidants for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as a tungstate (B81510) salt, hydrogen peroxide is an effective and environmentally friendly oxidizing agent. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and reliable reagent for the oxidation of sulfides to sulfones. organic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions with other functional groups on the aromatic ring.

The general reaction involves treating the aryl methyl sulfide with a stoichiometric excess of the oxidizing agent to ensure complete conversion to the sulfone.

Table 2: Selected Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent Typical Conditions Advantages
Hydrogen Peroxide (H₂O₂) With silica-based tungstate catalyst, room temperature Environmentally benign ("green") reagent. organic-chemistry.org
m-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane solvent High efficiency and reliability for sulfone formation. organic-chemistry.org
Potassium Permanganate (KMnO₄) Heterogeneous or solvent-free conditions Strong, effective oxidant.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing reaction time and waste. scielo.br For the synthesis of this compound, each step—the bromination of the aromatic ring and the oxidation of the sulfide—would undergo optimization.

Key parameters that are typically varied during optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, using acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.br

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the process, they can also lead to the formation of undesired byproducts. Finding the optimal temperature is crucial. plos.org

Reagents and Catalysts: The molar equivalents of reagents are adjusted to ensure complete conversion of the starting material. The type and amount of catalyst can also be fine-tuned to achieve the best results. researchgate.net

Reaction Time: Monitoring the reaction over time helps to determine the point at which the maximum yield is achieved, avoiding potential product degradation from prolonged reaction times. scielo.br

An example of an optimization study for the oxidation step might involve varying the solvent, temperature, and equivalents of the oxidizing agent to determine the conditions that provide the highest yield of this compound.

Table 3: Illustrative Optimization of a Hypothetical Oxidation Reaction

Entry Oxidant (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 m-CPBA (2.2) Dichloromethane 25 6 85
2 m-CPBA (2.2) Acetonitrile 25 6 78
3 m-CPBA (2.2) Dichloromethane 0 12 82
4 m-CPBA (2.5) Dichloromethane 25 4 92
5 H₂O₂ / Catalyst (2.5) Methanol 25 8 88

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Methylsulfonyl Benzene

Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-deficient nature of the aromatic ring in 1,2-Dibromo-4-(methylsulfonyl)benzene makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong -I (inductive) and -M (mesomeric) effects of the methylsulfonyl group reduce the electron density of the benzene (B151609) ring, facilitating the attack of nucleophiles.

Directed Nucleophilic Aromatic Substitution (SNAr)

The mechanism for nucleophilic aromatic substitution on this substrate proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is significantly stabilized by the adjacent electron-withdrawing methylsulfonyl group. libretexts.org Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

Regioselectivity is a key aspect of these reactions. The methylsulfonyl group activates the ortho and para positions towards nucleophilic attack. In this compound, the bromine atom at the C2 position is ortho to the sulfonyl group, while the bromine at the C1 position is meta. Consequently, nucleophilic attack is overwhelmingly directed to the C2 position, leading to the selective substitution of the bromine atom at that site. The stabilization of the Meisenheimer intermediate is most effective when the negative charge can be delocalized onto the sulfonyl group, which occurs when the attack is at the ortho or para positions. libretexts.org

Reactions with Carbon- and Heteroatom-Based Nucleophiles

This compound reacts with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often provide monosubstituted products with high regioselectivity.

Heteroatom Nucleophiles: Reactions with heteroatom nucleophiles such as amines, alkoxides, and thiols typically proceed under SNAr conditions. For instance, the reaction with ammonia (B1221849) or an amine source can yield 2-bromo-4-(methylsulfonyl)aniline. biosynth.comchemscene.com Similarly, alkoxides will form the corresponding aryl ethers. These reactions often require heat and a base to proceed efficiently.

Carbon-Based Nucleophiles: The formation of C-C bonds is commonly achieved using palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis. Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and Buchwald-Hartwig amination (for C-N bonds) are highly effective. wikipedia.orgwikipedia.org In a Suzuki coupling, this compound would react with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond, displacing one of the bromine atoms. libretexts.org Given the electronic activation, the bromine at the C2 position is expected to be more reactive in these catalytic cycles as well.

The following table summarizes representative substitution reactions on this compound.

NucleophileReaction TypeProductTypical Conditions
Ammonia (NH₃)SNAr2-Bromo-4-(methylsulfonyl)anilineHeat, pressure, in a suitable solvent
Sodium methoxide (B1231860) (NaOMe)SNAr2-Bromo-1-methoxy-4-(methylsulfonyl)benzeneHeat, in methanol (B129727) or an inert solvent
Phenylboronic acidSuzuki Coupling2-Bromo-4-(methylsulfonyl)-1,1'-biphenylPd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃), heat
Aniline (B41778)Buchwald-Hartwig AminationN-(2-Bromo-4-(methylsulfonyl)phenyl)anilinePd catalyst, phosphine (B1218219) ligand, base (e.g., NaOt-Bu)

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group is the primary driver of the molecule's reactivity, but it can also undergo transformations itself under specific conditions.

Transformations Involving the Sulfonyl Group

While aryl sulfones are generally stable, the sulfonyl group can be targeted for chemical modification. One significant transformation is its reduction. Strong reducing agents or specific catalytic systems can reduce the sulfonyl group. For example, certain transition metal catalysts, such as cobalt-NHC complexes, have been shown to promote the hydrodesulfonation of aryl sulfones, effectively replacing the entire -SO₂Me group with a hydrogen atom. researchgate.net Such a reaction would convert this compound into 1,2-dibromobenzene (B107964). Other transformations might involve reactions at the methyl group, though this typically requires harsh conditions.

Its Influence on Aromatic Ring Reactivity

The influence of the methylsulfonyl moiety on the aromatic ring is profound and twofold:

Activation for Nucleophilic Aromatic Substitution: As detailed in section 3.1, the sulfonyl group is a powerful activating group for SNAr reactions. Its strong electron-withdrawing ability stabilizes the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy for nucleophilic attack at the ortho and para positions. libretexts.org

Deactivation for Electrophilic Aromatic Substitution: Conversely, the methylsulfonyl group strongly deactivates the aromatic ring towards electrophilic attack. By withdrawing electron density, it makes the ring less nucleophilic and thus less reactive towards electrophiles like Br⁺, NO₂⁺, or SO₃. libretexts.org This deactivating effect is substantial, making electrophilic substitutions on this molecule challenging to achieve.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is generally disfavored due to the cumulative electron-withdrawing effects of the three substituents. Both the bromine atoms (via induction) and, more significantly, the methylsulfonyl group (via induction and resonance) deactivate the ring.

Should a reaction occur under forcing conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents:

Bromine atoms: Halogens are deactivating but are ortho, para-directors.

Methylsulfonyl group: This is a strongly deactivating and a meta-director.

In a polysubstituted benzene ring, the directing effects are additive. The powerful meta-directing effect of the sulfonyl group and the ortho, para-directing effects of the bromines must be considered. The positions ortho and para to the sulfonyl group (C1, C2, C4) are already substituted. The available positions are C3, C5, and C6.

Position C3: Is ortho to C2-Br and meta to C1-Br and C4-SO₂Me.

Position C5: Is para to C2-Br, meta to C1-Br, and ortho to C4-SO₂Me.

Position C6: Is para to C1-Br and ortho to C4-SO₂Me.

Regioselectivity Induced by Bromine and Sulfonyl Substituents

The regioselectivity of reactions involving this compound is dictated by the interplay of the directing effects of the bromo and methylsulfonyl substituents.

Bromine atoms are ortho-, para-directing deactivators. They withdraw electron density from the aromatic ring through their inductive effect (-I) but donate electron density through resonance (+M). The deactivating nature slows down the rate of electrophilic aromatic substitution compared to benzene.

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. It is a meta-directing deactivator for electrophilic aromatic substitution.

In this compound, the positions on the aromatic ring are not equivalent. The potential sites for substitution are C3, C5, and C6. The directing effects of the substituents would lead to the following predictions for electrophilic substitution:

The bromine at C1 directs ortho (to C2, already substituted, and C6) and para (to C4, already substituted).

The bromine at C2 directs ortho (to C1, already substituted, and C3) and para (to C5).

The methylsulfonyl group at C4 directs meta (to C2 and C6).

For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing methylsulfonyl group, para to the bromine at C1, would activate this position for attack by nucleophiles.

Reactions with Electrophilic Reagents

Due to the presence of three deactivating groups, this compound is expected to be highly unreactive towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely require harsh conditions, if they proceed at all. The strong deactivation of the ring makes it a poor nucleophile, thus hindering the attack by an electrophile.

Other Significant Chemical Transformations

While specific research on the following transformations for this compound is scarce, general knowledge of the functional groups allows for predictions.

Reduction Pathways

The methylsulfonyl group is generally resistant to reduction. However, under forcing conditions, it can be reduced. Potential reduction pathways could involve cleavage of the C-S bond or reduction of the sulfonyl group to a sulfide (B99878). The bromine atoms can be removed via catalytic hydrogenation or by using reducing agents like zinc in acetic acid. The specific products would depend on the choice of reducing agent and reaction conditions.

Oxidation Reactions

The benzene ring is generally stable to oxidation except under vigorous conditions which would likely lead to its degradation. The methylsulfonyl group is already in a high oxidation state and is therefore inert to further oxidation. The primary focus of oxidation reactions on similar molecules is often on alkyl side chains, which are absent in this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Information

To generate the requested content, access to a research article detailing the synthesis and characterization of 1,2-Dibromo-4-(methylsulfonyl)benzene, or direct access to its spectral data from a chemical database would be necessary. Without this information, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its constituent chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. An FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its specific functional groups.

Key vibrational modes that would be anticipated include:

Sulfonyl Group (SO₂) Vibrations: Strong, distinct stretching vibrations for the S=O bonds would be expected, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C-S Bond Vibration: The stretching of the carbon-sulfur bond would also produce a characteristic, though weaker, absorption band.

Aromatic C-H and C=C Vibrations: The benzene (B151609) ring would give rise to several bands. C-H stretching vibrations typically occur above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-Br Bond Vibrations: The carbon-bromine stretching vibrations would be found in the lower frequency "fingerprint" region of the spectrum, generally below 800 cm⁻¹.

A hypothetical data table of expected FTIR peaks is presented below.

Expected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Asymmetric SO₂ Stretch1350 - 1300
Symmetric SO₂ Stretch1160 - 1120
Aromatic C=C Stretch1600 - 1450
C-Br Stretch< 800

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it often provides stronger signals for symmetric vibrations and bonds involving heavier atoms.

For this compound, a Raman spectrum would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the sulfonyl group and the breathing modes of the benzene ring would likely produce strong Raman signals.

C-Br and C-S Bonds: The vibrations of the carbon-bromine and carbon-sulfur bonds, involving heavy atoms, are typically well-defined in Raman spectra.

The combination of both FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform this analysis, a suitable single crystal of this compound would need to be grown and then irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

A successful single-crystal X-ray diffraction study would provide a wealth of information, including:

Crystal System and Space Group: Defining the symmetry and repeating unit cell of the crystal.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form.

A hypothetical table of crystallographic data is shown below.

ParameterHypothetical Value
Chemical FormulaC₇H₆Br₂O₂S
Formula Weight314.00
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.50
b (Å)10.20
c (Å)14.30
Volume (ų)1093.65
Z4

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. This crystal packing is governed by various non-covalent intermolecular interactions.

For this compound, an analysis of the crystal packing would likely focus on:

Halogen Bonding: Interactions involving the bromine atoms, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic atom on an adjacent molecule, such as an oxygen atom of the sulfonyl group.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic hydrogens and the sulfonyl oxygens could play a significant role in the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which could be arranged in a parallel or offset fashion.

Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and vibrational frequencies of molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For 1,2-Dibromo-4-(methylsulfonyl)benzene, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield precise coordinates for each atom in the molecule. The analysis would likely show a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the presence of bulky and electronegative substituents: two bromine atoms and a methylsulfonyl group. The C-Br and C-S bond lengths, as well as the bond angles around the substituted carbon atoms, would be key parameters determined from this optimization. The electronic structure analysis would detail the distribution of electron density across the molecule, highlighting the influence of the electron-withdrawing sulfonyl group and the halogen atoms.

Hypothetical Optimized Geometry Parameters for this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-Br bond length ~1.89 - 1.91 Å
C-S bond length ~1.77 - 1.79 Å
S-O bond length ~1.45 - 1.47 Å
C-S-C bond angle ~104 - 106°

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C aromatic ring stretching, or vibrations involving the sulfonyl and bromine substituents.

The predicted spectrum for this compound would show characteristic peaks. For example, aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Vibrations associated with the SO₂ group would be prominent, with symmetric and asymmetric stretching modes expected in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Br stretching vibrations would be found at lower frequencies in the fingerprint region.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and electronic transitions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing nature of the methylsulfonyl group and bromine atoms would be expected to lower the energy of both the HOMO and LUMO. The HOMO would likely be localized on the electron-rich benzene ring and bromine atoms, while the LUMO might have significant contributions from the sulfonyl group and the aromatic ring's anti-bonding orbitals. From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity profile.

Illustrative Chemical Reactivity Descriptors (Note: This table is illustrative and not based on published data.)

Parameter Formula Description
HOMO Energy (E_HOMO) - Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO) - Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and stability
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 Measures the power of an atom to attract electrons
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 Measures resistance to change in electron distribution

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This analysis provides insights into charge distribution and delocalization effects within the molecule.

Intermolecular Interactions and Halogen Bonding

This compound possesses atoms capable of engaging in various intermolecular interactions, which are critical for determining its solid-state structure and physical properties. The bromine atoms are of particular interest due to their ability to form halogen bonds.

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (such as a lone pair on an oxygen or nitrogen atom). This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (a σ-hole) along the axis of the R-X bond.

In a crystal structure, the bromine atoms of this compound could form halogen bonds with the electronegative oxygen atoms of the sulfonyl group on a neighboring molecule (Br···O). These interactions are highly directional and can play a significant role in dictating the crystal packing arrangement. Computational studies can map the molecular electrostatic potential surface to visualize the positive σ-hole on the bromine atoms and the negative potential around the sulfonyl oxygens, thereby predicting the geometry and strength of these potential halogen bonds.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or nucleic acid.

As of the current available literature, no specific molecular docking studies have been published for this compound. Consequently, there is no data on its potential binding modes, affinity for specific biological targets, or the nature of its ligand-target interactions. Such studies would be necessary to explore its potential as a bioactive agent.

To illustrate the type of data that would be generated from such a study, the following table provides a hypothetical representation of molecular docking results.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A---
Hypothetical Protease B---
Hypothetical Receptor C---
No data is available for this compound.

Advanced Theoretical Modeling for Reaction Pathways

Advanced theoretical modeling, often employing quantum chemical methods like Density Functional Theory (DFT), allows for the investigation of reaction mechanisms, transition states, and the prediction of reaction outcomes. This approach provides valuable insights into the reactivity of a compound and can guide the synthesis of new derivatives.

There are no dedicated studies in the scientific literature that report on the advanced theoretical modeling of reaction pathways specifically involving this compound. Research in this area would be required to understand its synthetic accessibility, potential side reactions, and to optimize reaction conditions for its derivatization.

A theoretical study on the reaction pathways of this compound might involve calculating the activation energies for various potential reactions, as shown in the hypothetical data table below.

Reaction TypeReactant(s)Product(s)Calculated Activation Energy (kJ/mol)
Nucleophilic Aromatic SubstitutionThis compound + Nu⁻Substituted Product-
Suzuki CouplingThis compound + Arylboronic acidAryl-substituted Product-
Buchwald-Hartwig AminationThis compound + AmineAmino-substituted Product-
No data is available for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Chemical Synthesis

The utility of 1,2-Dibromo-4-(methylsulfonyl)benzene in organic synthesis is primarily due to the presence of two key functional moieties: the dibromo-substituted aromatic ring and the electron-withdrawing methylsulfonyl group. The bromine atoms are excellent leaving groups in various cross-coupling reactions, allowing for the sequential and regioselective formation of new carbon-carbon and carbon-heteroatom bonds. The methylsulfonyl group, being strongly electron-withdrawing, influences the reactivity of the benzene (B151609) ring and can be a critical component in the final target molecule's structure and function. clearsynth.com

Polysubstituted benzenes are fundamental scaffolds in a vast array of pharmaceutical compounds. researchgate.netnih.gov The structure of this compound makes it an attractive precursor for the synthesis of complex drug intermediates. The two bromine atoms can be selectively functionalized through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). wikipedia.orgnih.govwikipedia.org These reactions are cornerstones of modern medicinal chemistry, enabling the assembly of intricate molecular architectures.

For instance, the dibromo functionality allows for the stepwise introduction of different aryl, alkyl, or amino groups. This sequential functionalization is crucial for building libraries of compounds for drug discovery. The methylsulfonyl group is itself a feature in various biologically active molecules, including certain kinase inhibitors, where it can contribute to binding affinity and pharmacokinetic properties. ed.ac.uknih.govmdpi.com While specific examples detailing the use of this compound in the synthesis of a commercial drug are not prevalent in public literature, its structural motifs are highly relevant. For example, dibromoarenes are used as starting materials for the synthesis of phenothiazines and other heterocyclic systems that form the core of many therapeutic agents. nih.govresearchgate.net

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameReagents/CatalystsBond FormedPotential Application
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseC-CSynthesis of biaryl compounds, kinase inhibitors
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC-NSynthesis of arylamines, precursors to heterocyclic drugs
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-C (alkyne)Building blocks for complex natural products and APIs
Heck CouplingAlkene, Pd catalyst, BaseC-C (alkene)Functionalization with vinyl groups

This table illustrates potential reactions based on the known reactivity of dibromoarenes.

Similar to pharmaceuticals, the agrochemical industry relies on the synthesis of complex organic molecules to develop new herbicides, insecticides, and fungicides. researchgate.net The sulfone group is a known toxophore in various agrochemicals, and substituted benzene rings are common frameworks. clearsynth.comorganic-chemistry.org The reactivity of this compound allows for its incorporation into novel pesticide and herbicide candidates. For example, the synthesis of fungicides containing 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) moieties often involves the use of functionalized aromatic precursors. scielo.org.mxmdpi.comresearchgate.net The dibromo groups can be used to construct heterocyclic rings fused to the benzene core, a common strategy in the development of potent agrochemicals. nih.gov

Contributions to Polymer and Specialty Chemical Development

The difunctional nature of this compound makes it a potential monomer for step-growth polymerization. The synthesis of high-performance polymers, such as polyarylene ethers, often utilizes dihalogenated aromatic compounds. The bromine atoms can undergo nucleophilic aromatic substitution or participate in metal-catalyzed polymerizations to form the polymer backbone.

The inclusion of the methylsulfonyl group into a polymer chain can impart desirable properties such as improved thermal stability, increased glass transition temperature, and enhanced mechanical strength. wikipedia.org Sulfonated polymers are also known for their applications in areas like proton exchange membranes for fuel cells. While direct polymerization of this compound is not widely documented, the use of brominated and sulfonated monomers is a well-established strategy in polymer chemistry. nih.govwikipedia.org

Utilization in Fine Chemical Production

In the realm of fine chemicals, which are pure, single substances produced in limited quantities, this compound serves as a valuable starting material. Its ability to undergo selective, sequential reactions makes it ideal for producing complex, multi-substituted aromatic compounds that would be difficult to synthesize through other routes. These fine chemicals can then be sold as building blocks for other high-value applications, including the production of dyes, fragrances, and electronic materials. The synthesis of unsymmetrically substituted biaryls or terphenyls, for instance, can be achieved through controlled, sequential Suzuki couplings starting from a dibromoarene. researchgate.net

Potential in Materials Science Research

The unique electronic properties of this compound make it an interesting candidate for research in materials science. The combination of the electron-withdrawing sulfonyl group and the potential for extended conjugation through reactions at the bromine positions suggests applications in organic electronics.

Dibromoarenes are common precursors for the synthesis of conjugated polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs). mdpi.comuniss.itresearchgate.net For example, 4,7-dibromo-2,1,3-benzothiadiazole, a structurally related compound, is a key building block for low band-gap polymers used in organic photovoltaics and OLEDs. researchgate.netgoogle.comnih.gov The dibromo functionality allows for the construction of donor-acceptor-donor (D-A-D) type molecules, which are crucial for efficient charge transport and emission in organic electronic devices. The methylsulfonyl group would act as a strong electron acceptor, potentially leading to materials with desirable electronic and photophysical properties for applications in organic electronics. mdpi.comuky.edu

Q & A

Basic: What are the key considerations for synthesizing 1,2-Dibromo-4-(methylsulfonyl)benzene?

Answer:
The synthesis requires precise control of bromination and sulfonylation steps. Key considerations include:

  • Substrate selectivity : Ensure regioselective bromination at the 1,2-positions of the benzene ring. This may involve using brominating agents like Br₂ with FeBr₃ as a catalyst under controlled temperatures (40–60°C) to avoid over-bromination .
  • Sulfonyl group introduction : Post-bromination, introduce the methylsulfonyl group via nucleophilic substitution or oxidation of a methylthio intermediate using oxidizing agents like H₂O₂ or m-CPBA .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from di- or tri-brominated byproducts .

Advanced: How can researchers optimize the yield of this compound while minimizing impurities?

Answer:
Advanced optimization strategies include:

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to enhance bromination efficiency. FeBr₃ may reduce side reactions compared to AlCl₃ .
  • Reaction monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation (e.g., methylsulfonyl precursor) and adjust reaction time/temperature dynamically .
  • Solvent effects : Polar aprotic solvents (e.g., DCM or DMF) improve sulfonylation kinetics but may require strict moisture control to prevent hydrolysis .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., para-substituted methylsulfonyl group) and confirm bromine positions. Look for coupling patterns in the aromatic region (δ 7.2–8.0 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₇H₆Br₂O₂S; exact mass 291.84) and isotopic patterns (distinct Br₂ clusters) .
  • FT-IR : Confirm sulfonyl group presence via S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How does environmental exposure (e.g., light, humidity) affect the stability of this compound?

Answer:

  • Photodegradation : UV-Vis studies show brominated aromatics undergo debromination under prolonged UV exposure. Store in amber vials and avoid ambient light during experiments .
  • Hydrolytic stability : The sulfonyl group is susceptible to hydrolysis in aqueous basic conditions. Stability tests (pH 3–9, 25–50°C) are recommended to determine shelf-life .
  • Thermal analysis : DSC/TGA can identify decomposition thresholds (>200°C), guiding safe handling during high-temperature reactions .

Basic: What are the critical safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
  • Storage : Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption and oxidative degradation .

Advanced: How can researchers resolve discrepancies in reported reactivity data for brominated sulfonyl benzenes?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability) that may affect outcomes .
  • Computational modeling : Use DFT calculations to predict regioselectivity in bromination or sulfonylation steps, cross-referencing with experimental data .
  • Controlled benchmarking : Compare results against structurally similar compounds (e.g., 1,2-Dibromo-4-(3-bromophenoxy)benzene) to identify mechanistic outliers .

Basic: In what research areas is this compound commonly applied?

Answer:

  • Material science : As a flame-retardant intermediate due to bromine’s radical-scavenging properties .
  • Medicinal chemistry : Serve as a precursor for sulfonamide-based drug candidates targeting enzyme inhibition .
  • Environmental chemistry : Study its persistence and degradation pathways as a model for brominated aromatic pollutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.